molecular formula C6H10O3 B14024058 1-(3-(Hydroxymethyl)oxetan-3-YL)ethan-1-one

1-(3-(Hydroxymethyl)oxetan-3-YL)ethan-1-one

Cat. No.: B14024058
M. Wt: 130.14 g/mol
InChI Key: IDUBJRVFMFUJKR-UHFFFAOYSA-N
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Description

1-(3-(Hydroxymethyl)oxetan-3-YL)ethan-1-one is a chemical compound with the molecular formula C6H10O3 It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a hydroxymethyl group attached to the third carbon of the oxetane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Hydroxymethyl)oxetan-3-YL)ethan-1-one typically involves the formation of the oxetane ring followed by the introduction of the hydroxymethyl group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxetane ring. The hydroxymethyl group can then be introduced through a nucleophilic substitution reaction using formaldehyde or a similar reagent.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperature and pressure conditions, and purification techniques such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Hydroxymethyl)oxetan-3-YL)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Formaldehyde or other alkylating agents can be used in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted oxetanes depending on the nucleophile used.

Scientific Research Applications

1-(3-(Hydroxymethyl)oxetan-3-YL)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its derivatives may be studied for their biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Research into its potential therapeutic applications, such as drug delivery systems or as a precursor to active pharmaceutical ingredients.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(Hydroxymethyl)oxetan-3-YL)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to a biological response. The oxetane ring can undergo ring-opening reactions, which may be crucial in its mechanism of action. The hydroxymethyl group can also participate in hydrogen bonding and other interactions that influence its activity.

Comparison with Similar Compounds

    1-(Oxetan-3-yl)ethan-1-one: Similar structure but lacks the hydroxymethyl group.

    1-(Oxetan-3-yl)piperazine hemioxalate: Contains a piperazine ring instead of the ethanone group.

    1-(Oxetan-3-yl)ethan-1-ol: Similar structure but with an alcohol group instead of the ethanone group.

Uniqueness: 1-(3-(Hydroxymethyl)oxetan-3-YL)ethan-1-one is unique due to the presence of both the oxetane ring and the hydroxymethyl group

Properties

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

1-[3-(hydroxymethyl)oxetan-3-yl]ethanone

InChI

InChI=1S/C6H10O3/c1-5(8)6(2-7)3-9-4-6/h7H,2-4H2,1H3

InChI Key

IDUBJRVFMFUJKR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(COC1)CO

Origin of Product

United States

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